molecular formula C19H22ClNO4 B3585648 N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B3585648
M. Wt: 363.8 g/mol
InChI Key: BYFFQTTXPIGWNR-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring both chloro and methoxy substituents on the phenyl ring, as well as a trimethylphenoxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-chloro-2,5-dimethoxybenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 2-(2,3,6-trimethylphenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxyaniline.

    Substitution: Formation of N-(4-azido-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)-acetamide: Lacks the trimethylphenoxy group, resulting in different chemical properties and reactivity.

    N-(4-bromo-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide:

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)ethanamide: Variation in the acyl group affects the compound’s chemical behavior and biological activity.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-11-6-7-12(2)19(13(11)3)25-10-18(22)21-15-9-16(23-4)14(20)8-17(15)24-5/h6-9H,10H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFQTTXPIGWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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